molecular formula C23H25NO6 B12197825 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12197825
M. Wt: 411.4 g/mol
InChI Key: WOIZOKHQWVJJBY-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound that belongs to the class of benzo[c]chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common route includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with 4-[(tert-butoxycarbonyl)amino]butanoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C23H25NO6/c1-14-18(28-19(25)10-7-13-24-22(27)30-23(2,3)4)12-11-16-15-8-5-6-9-17(15)21(26)29-20(14)16/h5-6,8-9,11-12H,7,10,13H2,1-4H3,(H,24,27)

InChI Key

WOIZOKHQWVJJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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